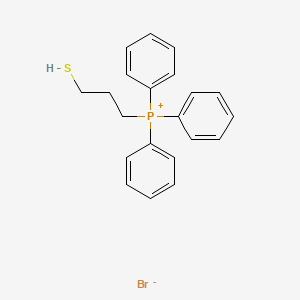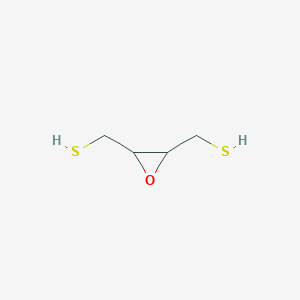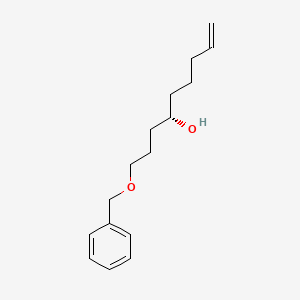
Triphenyl(3-sulfanylpropyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(3-sulfanylpropyl)phosphanium bromide is an organophosphorus compound with the molecular formula C21H22BrPS. It is a white solid that is soluble in organic solvents such as chloroform and methanol. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3-sulfanylpropyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 3-bromopropyl sulfide. The reaction is carried out in an inert atmosphere at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(3-sulfanylpropyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Triphenyl(3-sulfanylpropyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes from aldehydes and ketones.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying sulfur-containing biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which Triphenyl(3-sulfanylpropyl)phosphanium bromide exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with sulfur-containing biomolecules and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the formation of phosphonium ylides.
Triphenyl(3-bromopropyl)phosphanium bromide: Similar in structure but lacks the sulfanyl group, leading to different reactivity and applications.
Triphenyl(3-hydroxypropyl)phosphanium bromide: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and uses.
Uniqueness
Triphenyl(3-sulfanylpropyl)phosphanium bromide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in both organic synthesis and biochemical studies.
Propiedades
Número CAS |
872692-82-5 |
|---|---|
Fórmula molecular |
C21H22BrPS |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
triphenyl(3-sulfanylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C21H21PS.BrH/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
Clave InChI |
QQQZOCKWAKGIBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCS)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)

![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)

